N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide
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Overview
Description
N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a cyclohexylethyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The furan-2-carboxamide moiety can be introduced through a nucleophilic substitution reaction involving furan-2-carboxylic acid and an appropriate amine . The cyclohexylethyl group is usually added via alkylation reactions using cyclohexylethyl halides .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogenation, metal hydrides.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction can produce benzimidazole amines .
Scientific Research Applications
N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with various molecular targets. The benzimidazole core can mimic naturally occurring nucleotides, allowing it to interfere with DNA and RNA synthesis . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The furan ring may also contribute to its biological activity by enhancing its binding affinity to specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Furan-2-carboxamide: Used in medicinal chemistry for its potential therapeutic effects.
Cyclohexylethyl derivatives: Explored for their pharmacological activities.
Uniqueness
N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is unique due to its combination of a benzimidazole core, a furan ring, and a cyclohexylethyl group. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a furan ring and a benzodiazole moiety, which are known to contribute to various biological activities.
Research indicates that compounds similar to this compound may function as inhibitors of specific enzymes or receptors involved in pathological processes. For instance, the benzodiazole derivatives have been studied for their role as inhibitors of protein arginine deiminase type 4 (PAD4), which is implicated in inflammatory diseases such as rheumatoid arthritis .
Anticancer Activity
Several studies have explored the anticancer properties of benzodiazole derivatives. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study demonstrated that derivatives exhibited cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating significant potency .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. The compound has been shown to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation .
Neuroprotective Properties
Emerging evidence suggests that benzodiazole derivatives can exert neuroprotective effects. In animal models of neurodegenerative diseases, these compounds have been observed to enhance neuronal survival and reduce oxidative stress markers. This activity is attributed to their ability to modulate signaling pathways involved in cell survival and apoptosis .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzodiazole derivatives, including this compound. The compound was tested against several cancer cell lines, revealing significant cytotoxicity with an emphasis on its mechanism involving apoptosis induction through caspase activation .
Case Study 2: Anti-inflammatory Effects
A recent investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Administration of this compound resulted in reduced joint swelling and histological improvements compared to control groups, suggesting its potential therapeutic application in inflammatory diseases .
Properties
IUPAC Name |
N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c26-22(20-11-6-16-27-20)23-14-12-21-24-18-9-4-5-10-19(18)25(21)15-13-17-7-2-1-3-8-17/h4-6,9-11,16-17H,1-3,7-8,12-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWSMIGBTIMJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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